4-(Dimethylamino)-1-(2-oxopropyl)pyridinium bromide
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Overview
Description
4-(Dimethylamino)-1-(2-oxopropyl)pyridinium bromide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a dimethylamino group and an oxopropyl group attached to the pyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(2-oxopropyl)pyridinium bromide typically involves the reaction of 4-(dimethylamino)pyridine with an appropriate alkylating agent, such as 2-bromoacetone. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
4-(Dimethylamino)pyridine+2-Bromoacetone→4-(Dimethylamino)-1-(2-oxopropyl)pyridinium bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-1-(2-oxopropyl)pyridinium bromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the pyridinium ring.
Condensation reactions: The oxopropyl group can react with other carbonyl-containing compounds to form larger molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 4-(dimethylamino)-1-(2-oxopropyl)pyridinium hydroxide.
Scientific Research Applications
4-(Dimethylamino)-1-(2-oxopropyl)pyridinium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 4-(Dimethylamino)-1-(2-oxopropyl)pyridinium bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxopropyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: Lacks the oxopropyl group but shares the dimethylamino group and pyridinium ring.
1-(2-Oxopropyl)pyridinium bromide: Lacks the dimethylamino group but contains the oxopropyl group and pyridinium ring.
N-Methylpyridinium bromide: Contains a methyl group instead of the dimethylamino group.
Uniqueness
4-(Dimethylamino)-1-(2-oxopropyl)pyridinium bromide is unique due to the presence of both the dimethylamino and oxopropyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications compared to similar compounds.
Properties
IUPAC Name |
1-[4-(dimethylamino)pyridin-1-ium-1-yl]propan-2-one;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2O.BrH/c1-9(13)8-12-6-4-10(5-7-12)11(2)3;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGGZRGCXDBBMV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C[N+]1=CC=C(C=C1)N(C)C.[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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